molecular formula C7H12O3 B15349844 Propyl 3-hydroxybut-2-enoate

Propyl 3-hydroxybut-2-enoate

Cat. No.: B15349844
M. Wt: 144.17 g/mol
InChI Key: MNZFLFPWVQKJIH-UHFFFAOYSA-N
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Description

Propyl 3-hydroxybut-2-enoate is an organic compound with the molecular formula C7H12O3. It is an ester formed from the reaction of 3-hydroxybut-2-enoic acid and propanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 3-hydroxybut-2-enoate can be synthesized through the esterification reaction between 3-hydroxybut-2-enoic acid and propanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to optimize yield and purity. The resulting ester is then purified through distillation to remove any unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions: Propyl 3-hydroxybut-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ester to its corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield propyl 3-oxobutanoate.

  • Reduction: Reduction of the ester can produce propyl 3-hydroxybutanoate.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 3-hydroxybut-2-enoate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Propyl 3-hydroxybut-2-enoate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

  • Isopropyl 3-hydroxybut-2-enoate

  • Ethyl 3-hydroxybut-2-enoate

  • Butyl 3-hydroxybut-2-enoate

This compound stands out due to its unique combination of hydroxyl and ester functional groups, making it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

propyl 3-hydroxybut-2-enoate

InChI

InChI=1S/C7H12O3/c1-3-4-10-7(9)5-6(2)8/h5,8H,3-4H2,1-2H3

InChI Key

MNZFLFPWVQKJIH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C=C(C)O

Origin of Product

United States

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